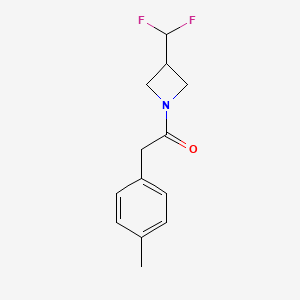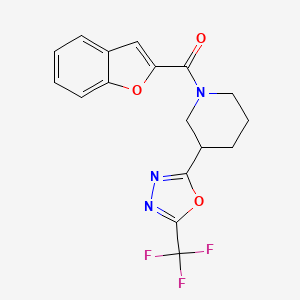![molecular formula C19H26ClNO2S B2726949 N-[2-(adamantan-1-yl)ethyl]-4-chloro-3-methylbenzene-1-sulfonamide CAS No. 868146-19-4](/img/structure/B2726949.png)
N-[2-(adamantan-1-yl)ethyl]-4-chloro-3-methylbenzene-1-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(adamantan-1-yl)ethyl]-4-chloro-3-methylbenzene-1-sulfonamide is a complex organic compound featuring an adamantane moiety, a chloro-substituted benzene ring, and a sulfonamide group
作用機序
Target of Action
Adamantane derivatives are known to interact with a variety of biological targets, including proteins and enzymes . The specific targets would depend on the functional groups attached to the adamantane core.
Mode of Action
It can be inferred that the compound interacts with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and van der waals forces . The adamantane core may enhance the lipophilicity of the compound, potentially improving its ability to cross biological membranes and reach its targets.
Biochemical Pathways
Adamantane derivatives have been shown to influence various biochemical pathways, depending on their specific functional groups
Pharmacokinetics
Adamantane derivatives are generally known for their good bioavailability due to their lipophilic nature . This allows them to readily cross biological membranes and reach their targets.
Result of Action
Adamantane derivatives have been associated with a wide range of biological activities, including antiviral, anticancer, and anti-inflammatory effects .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(adamantan-1-yl)ethyl]-4-chloro-3-methylbenzene-1-sulfonamide typically involves multiple steps:
-
Formation of the Adamantane Derivative: : The adamantane moiety can be introduced through the reaction of adamantane with suitable alkylating agents. For instance, adamantane can be reacted with ethyl bromide in the presence of a strong base like sodium hydride to form 2-(adamantan-1-yl)ethyl bromide.
-
Sulfonamide Formation: : The key step involves the reaction of 2-(adamantan-1-yl)ethyl bromide with 4-chloro-3-methylbenzenesulfonyl chloride. This reaction is typically carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
-
Purification: : The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure this compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification processes. Continuous flow reactors and automated synthesis platforms could be employed to enhance production efficiency.
化学反応の分析
Types of Reactions
N-[2-(adamantan-1-yl)ethyl]-4-chloro-3-methylbenzene-1-sulfonamide can undergo various chemical reactions, including:
-
Substitution Reactions: : The chloro group on the benzene ring can participate in nucleophilic aromatic substitution reactions, where it can be replaced by other nucleophiles such as amines or thiols.
-
Oxidation and Reduction: : The sulfonamide group can be involved in redox reactions. For example, oxidation can convert the sulfonamide to a sulfone, while reduction can lead to the formation of a sulfinamide.
-
Hydrolysis: : Under acidic or basic conditions, the sulfonamide group can be hydrolyzed to yield the corresponding sulfonic acid and amine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Hydrolysis: Acidic conditions using hydrochloric acid (HCl) or basic conditions using sodium hydroxide (NaOH).
Major Products
Substitution: Products depend on the nucleophile used, such as N-[2-(adamantan-1-yl)ethyl]-4-amino-3-methylbenzene-1-sulfonamide.
Oxidation: Formation of N-[2-(adamantan-1-yl)ethyl]-4-chloro-3-methylbenzene-1-sulfone.
Reduction: Formation of N-[2-(adamantan-1-yl)ethyl]-4-chloro-3-methylbenzene-1-sulfinamide.
Hydrolysis: Formation of 4-chloro-3-methylbenzenesulfonic acid and 2-(adamantan-1-yl)ethylamine.
科学的研究の応用
N-[2-(adamantan-1-yl)ethyl]-4-chloro-3-methylbenzene-1-sulfonamide has several applications in scientific research:
-
Medicinal Chemistry: : This compound can be explored for its potential as a pharmaceutical agent, particularly due to the bioactive nature of the adamantane moiety, which is known for its antiviral and neuroprotective properties.
-
Materials Science: : The unique structural features of this compound make it a candidate for the development of novel materials, including polymers and nanomaterials.
-
Biological Studies: : It can be used as a probe to study the interactions of sulfonamide-containing compounds with biological targets, such as enzymes and receptors.
-
Chemical Synthesis: : As an intermediate, it can be used in the synthesis of more complex molecules, serving as a building block in organic synthesis.
類似化合物との比較
Similar Compounds
N-[2-(adamantan-1-yl)ethyl]-4-chlorobenzene-1-sulfonamide: Lacks the methyl group on the benzene ring, which could affect its reactivity and biological activity.
N-[2-(adamantan-1-yl)ethyl]-4-methylbenzene-1-sulfonamide: Lacks the chloro group, which could influence its chemical properties and interactions with biological targets.
N-[2-(adamantan-1-yl)ethyl]-benzene-1-sulfonamide: Lacks both the chloro and methyl groups, making it less sterically hindered and potentially more reactive in certain chemical reactions.
Uniqueness
N-[2-(adamantan-1-yl)ethyl]-4-chloro-3-methylbenzene-1-sulfonamide is unique due to the combination of the adamantane moiety, the chloro group, and the methyl group. This combination imparts specific steric and electronic properties that can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications in research and industry.
特性
IUPAC Name |
N-[2-(1-adamantyl)ethyl]-4-chloro-3-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26ClNO2S/c1-13-6-17(2-3-18(13)20)24(22,23)21-5-4-19-10-14-7-15(11-19)9-16(8-14)12-19/h2-3,6,14-16,21H,4-5,7-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLTURVUMLVLMAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NCCC23CC4CC(C2)CC(C4)C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![methyl (2E)-3-methyl-2-({4-[(2-methylpiperidin-1-yl)sulfonyl]benzoyl}imino)-2,3-dihydro-1,3-benzothiazole-6-carboxylate](/img/structure/B2726870.png)

![5-[(4-chlorophenyl)sulfanyl]-1,3-dimethyl-1H-pyrazole-4-carboxamide](/img/structure/B2726875.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)acrylamide](/img/structure/B2726876.png)

![N-(2-Cyanobutan-2-yl)-2-[3,5-dimethyl-1-(2,2,2-trifluoroethyl)pyrazol-4-yl]acetamide](/img/structure/B2726878.png)

![7-Methyl-5-oxa-6-azaspiro[3.4]oct-6-ene-2-carboxylic acid](/img/structure/B2726883.png)

![N'-(3-chloro-2-methylphenyl)-N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}ethanediamide](/img/structure/B2726886.png)
![4-(benzylsulfonyl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)butanamide](/img/structure/B2726889.png)
